1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid, also known as CP-105,696, is a research compound studied for its potential therapeutic effects by antagonizing Leukotriene B4 (LTB4). LTB4 is a lipid mediator involved in various inflammatory processes, including asthma and arthritis [].
Studies have primarily focused on CP-105,696's effectiveness in animal models of inflammatory diseases.